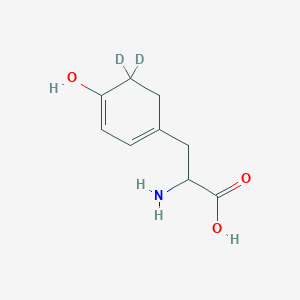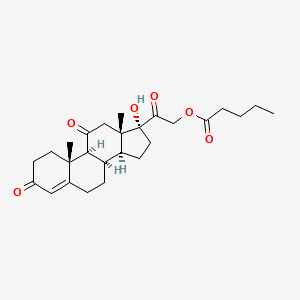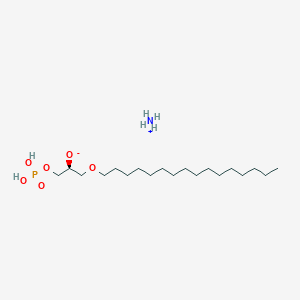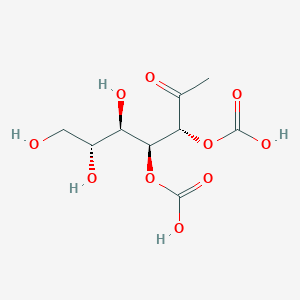
Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a pyridine derivative that has been synthesized for various applications in the field of medicinal chemistry. The compound has been found to possess several biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Synthesis of Complex Molecules
A significant application involves the synthesis of complex heterocyclic compounds, which are crucial in drug development and materials science. For instance, research demonstrates the aminomethylation of hydroxypyridines, leading to hydroxy and bromomethyl derivatives, further modified into various sulfur-containing amino and hydroxymethyl derivatives (Smirnov, Kuz’min, & Kuznetsov, 2005). Such chemical transformations are foundational in medicinal chemistry for creating bioactive molecules.
Ligand Development for Coordination Chemistry
The molecule and its derivatives serve as precursors for unsymmetrical diamide ligands, exhibiting tridentate ligand properties, as seen in complexes with transition metals (Napitupulu, Lawrance, Clarkson, & Moore, 2006). These compounds are essential in catalysis and materials science for developing new metal-organic frameworks and catalytic systems.
Pharmacological Activities
Although direct applications related to pharmacological activities of "Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate hydrochloride" were not highlighted due to the exclusion criteria, derivatives of similar structures have been investigated for potential antiviral and antimicrobial activities. For example, derivatives of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids were synthesized and studied for their antiviral activities against various viruses, demonstrating the potential therapeutic applications of related compounds (Ivashchenko et al., 2014).
Chemical Reactions and Mechanisms
The molecule is involved in complex chemical reactions, such as [4 + 2] annulation reactions, providing insights into reaction mechanisms and synthetic strategies for constructing heterocyclic compounds (Zhu, Lan, & Kwon, 2003). Such studies are crucial for advancing synthetic organic chemistry and developing new synthetic methodologies.
properties
IUPAC Name |
methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-13-8(12)7-6(9)3-2-5(4-10)11-7;/h2-3H,4,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBSDQNMWOFQRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)CN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(aminomethyl)-3-chloropyridine-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6:2 Fluorotelemer [13C2] carboxylic acid](/img/structure/B1460102.png)
![Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide](/img/structure/B1460103.png)





![[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate](/img/structure/B1460114.png)




